2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide 2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1207003-31-3
VCID: VC4147555
InChI: InChI=1S/C23H21N3O3S2/c1-3-26-22(28)21-18(13-19(31-21)15-7-5-4-6-8-15)25-23(26)30-14-20(27)24-16-9-11-17(29-2)12-10-16/h4-13H,3,14H2,1-2H3,(H,24,27)
SMILES: CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OC
Molecular Formula: C23H21N3O3S2
Molecular Weight: 451.56

2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

CAS No.: 1207003-31-3

Cat. No.: VC4147555

Molecular Formula: C23H21N3O3S2

Molecular Weight: 451.56

* For research use only. Not for human or veterinary use.

2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide - 1207003-31-3

Specification

CAS No. 1207003-31-3
Molecular Formula C23H21N3O3S2
Molecular Weight 451.56
IUPAC Name 2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C23H21N3O3S2/c1-3-26-22(28)21-18(13-19(31-21)15-7-5-4-6-8-15)25-23(26)30-14-20(27)24-16-9-11-17(29-2)12-10-16/h4-13H,3,14H2,1-2H3,(H,24,27)
Standard InChI Key YEMCRGGHXDGGSI-UHFFFAOYSA-N
SMILES CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OC

Introduction

2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural features and biological activity. The compound incorporates a thieno[3,2-d]pyrimidine moiety linked to an acetamide group, which is further connected to a 4-methoxyphenyl ring.

Synthesis Methods

The synthesis of 2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multi-step reactions. These may include the formation of the thieno[3,2-d]pyrimidine core followed by the introduction of the sulfanyl linkage and the acetamide group. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Analytical Techniques

The structure and purity of 2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide are confirmed using various analytical techniques. These include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and help in identifying any impurities.

Biological Activity and Potential Applications

Thieno[3,2-d]pyrimidine derivatives, including 2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide, are known for their biological activity. They can interact with various biological targets such as enzymes or receptors, which makes them potential candidates for pharmaceutical applications. Further research is needed to fully explore their therapeutic potential.

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